Home > Products > Screening Compounds P46241 > Purine-2-sulfonamide
Purine-2-sulfonamide - 88511-79-9

Purine-2-sulfonamide

Catalog Number: EVT-13241756
CAS Number: 88511-79-9
Molecular Formula: C5H5N5O2S
Molecular Weight: 199.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Purine-2-sulfonamide can be synthesized from various precursors, including purine derivatives and sulfonyl chlorides. Its synthesis has been documented in numerous studies focusing on the development of new sulfonamide compounds with enhanced biological activities.

Classification

Purine-2-sulfonamide falls under the category of sulfonamides, which are synthetic antimicrobial agents that inhibit bacterial growth by interfering with folate synthesis. This compound specifically may exhibit properties that extend beyond traditional sulfonamides due to its purine structure.

Synthesis Analysis

Methods

The synthesis of Purine-2-sulfonamide typically involves the reaction of a purine derivative with a sulfonyl chloride in the presence of a base. Common methods include:

  1. Direct Sulfonylation: This method employs sulfonyl chlorides and bases such as pyridine or triethylamine to facilitate the reaction. The choice of base and solvent can significantly influence the yield and purity of the final product.
  2. Indirect Methods: These methods often utilize intermediates such as amino acids or other functionalized compounds that can react with sulfonyl chlorides to form sulfonamides without the need for extensive purification steps .

Technical Details

The reaction conditions, including temperature and reaction time, are critical for optimizing yields. For example, reactions may be conducted at room temperature or slightly elevated temperatures to enhance reactivity while minimizing side reactions. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to characterize the synthesized compounds .

Molecular Structure Analysis

Structure

Purine-2-sulfonamide features a purine ring system bonded to a sulfonamide group. The molecular structure can be represented as follows:

  • Purine Core: Composed of two fused rings containing nitrogen atoms.
  • Sulfonamide Group: Characterized by the -SO₂NH₂ moiety attached to one of the carbon atoms in the purine structure.

Data

The molecular formula for Purine-2-sulfonamide is typically represented as C5H6N4O2SC_5H_6N_4O_2S. Crystallographic studies may reveal detailed bond lengths and angles that define its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Purine-2-sulfonamide can participate in various chemical reactions typical for sulfonamides:

  1. Nucleophilic Substitution: The nitrogen atom in the sulfonamide group can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: The sulfonamide group can exhibit acidic properties, allowing it to participate in proton transfer reactions.
  3. Condensation Reactions: It can react with carbonyl compounds to form more complex structures, potentially leading to novel derivatives with enhanced biological activity .

Technical Details

Kinetic studies may be performed to understand the reaction mechanisms involved, often utilizing computational methods such as Density Functional Theory (DFT) for insights into electronic properties and reactivity profiles .

Mechanism of Action

Process

The mechanism of action for Purine-2-sulfonamide primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), it competes for binding sites on DHPS, thus disrupting folate synthesis essential for nucleic acid production.

Data

Studies have shown that structural modifications on the sulfonamide moiety can significantly affect binding affinity and antibacterial efficacy. Quantitative Structure-Activity Relationship (QSAR) models may be employed to predict biological activity based on structural features .

Physical and Chemical Properties Analysis

Physical Properties

Purine-2-sulfonamide typically appears as a crystalline solid with moderate solubility in polar solvents like water and methanol. Its melting point and solubility characteristics are important for formulation in pharmaceutical applications.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes potential interactions with nucleophiles due to the presence of electrophilic centers within its structure .

Applications

Scientific Uses

Purine-2-sulfonamide has potential applications in:

  1. Antibacterial Agents: As part of drug development efforts targeting bacterial infections, particularly those resistant to conventional antibiotics.
  2. Biochemical Research: Utilized in studies related to enzyme inhibition and metabolic pathways involving folate synthesis.
  3. Pharmaceutical Development: Investigated for its potential role in creating new therapeutic agents through structural modifications aimed at enhancing efficacy and reducing toxicity .
Historical Context and Evolution of Purine-Sulfonamide Hybrids

Emergence of Sulfonamides in Antimicrobial Chemotherapy

The discovery of sulfonamides marked the dawn of the modern chemotherapeutic era, beginning with Prontosil (sulfonamidochrysoidine) in 1932. Gerhard Domagk's groundbreaking work demonstrated that this red azo dye metabolite exhibited potent antibacterial activity against β-hemolytic streptococci in vivo, revolutionizing systemic antibacterial treatment and earning him the 1939 Nobel Prize in Physiology or Medicine [1] [4]. The subsequent elucidation of sulfanilamide as Prontosil's active metabolite triggered an unprecedented surge in sulfonamide derivative development throughout the 1930s-1940s. These early sulfonamides provided the first effective treatments for devastating infections including meningococcal meningitis (reducing mortality from 43% to 12% in Hamburg between 1936-1941), bacillary dysentery, and puerperal sepsis [1] [4].

The molecular mechanism underlying sulfonamide efficacy involves competitive antagonism of p-aminobenzoic acid (PABA) in bacterial folate synthesis. Sulfonamides inhibit dihydropteroate synthase (DHPS), preventing the conversion of PABA to dihydrofolic acid—a crucial cofactor required for purine and pyrimidine biosynthesis [1] [2]. This selective toxicity exploits a fundamental biochemical difference between pathogens and humans: bacteria synthesize folate de novo, while mammals acquire it nutritionally. The structure-activity relationship (SAR) revealed that the para-aminobenzene sulfonamide moiety was essential for activity, while modifications to the N¹ heterocyclic ring modulated pharmacokinetic properties [2] [4]. By the 1950s, long-acting derivatives like sulfamethoxypyridazine (t½=37 hours) emerged, enabling once-daily dosing and expanding therapeutic utility [4].

Table 1: Key Milestones in Sulfonamide Drug Development

YearCompoundSignificance
1906Synthetic sulfanilamideFirst synthesized (not yet used clinically)
1932ProntosilFirst clinically effective sulfonamide antibacterial
1938SulfapyridineIntroduced pyrimidine heterocycle (Whitby)
1941SulfacetamideImproved urinary tract infection treatment
1942SuccinoylsulfathiazoleGastrointestinal-specific agent
1956SulfamethoxypyridazinePioneered long-acting sulfonamides
1960sSulfadiazine silverTopical burn infection treatment

Development of Purine-Based Pharmacophores in Medicinal Chemistry

Purines—heterocyclic compounds featuring fused pyrimidine and imidazole rings—emerged as privileged scaffolds in medicinal chemistry due to their ubiquitous biological roles as nucleotide components and signaling molecules. Adenosine and guanine nucleotides serve as fundamental building blocks of DNA/RNA, while derivatives like ATP, cAMP, and cGMP regulate energy metabolism and cellular signaling [3] [7]. This intrinsic biological relevance positioned purines as ideal templates for drug design, enabling targeted interactions with enzymes, receptors, and nucleic acids through structural mimicry [7].

The synthetic versatility of the purine scaffold allows strategic modifications at C2, C6, N7, and N9 positions, generating diverse pharmacophores with tailored properties. Early purine derivatives included 6-mercaptopurine (antileukemic) and acyclovir (antiviral), demonstrating clinical proof-of-concept [3]. Contemporary research has expanded purine applications to include:

  • Kinase inhibitors: Cyclin-dependent kinase (CDK) modulators for cancer
  • Microtubule-targeting agents: Mitotic disruptors like GRC0321 derivatives
  • Antimetabolites: Purine analogs interfering with nucleotide metabolism
  • Receptor modulators: Adenosine receptor ligands for neurological disorders [5] [7]

Table 2: Therapeutic Applications of Purine Pharmacophores

Target ClassPurine DerivativesTherapeutic Application
MicrotubulesGRC0321 analogsNon-small cell lung cancer
Viral polymerasesAcyclovir derivativesHerpes simplex virus
CDKsDinaciclibBreast/colon cancer
Hypoxanthine-guanine phosphoribosyltransferaseAllopurinolGout management
Adenosine receptorsRegadenosonCardiovascular imaging

Notably, 8-oxopurine-6-carboxamides demonstrated significant anticancer activity through microtubule fragmentation and JNK-mediated apoptosis, establishing the purine core as a viable platform for oncology drug development [5]. The remarkable binding adaptability of purines arises from their capacity for hydrogen bonding (N1, N7, N9), hydrophobic interactions (C2/C6 substituents), and metal coordination (N7), enabling target engagement across diverse protein families [7].

Integration of Sulfonamide and Purine Moieties: Rational Design Strategies

The strategic fusion of sulfonamide and purine pharmacophores represents a sophisticated hybridization approach in modern drug design, combining the target versatility of purines with the enzyme inhibitory potency of sulfonamides. This integration leverages complementary pharmacological mechanisms to overcome limitations of individual components, particularly in oncology and antimicrobial therapy [2] [5] [6]. Three principal strategies guide this molecular hybridization:

Bioisosteric Replacement: Direct incorporation of sulfonamide groups at purine C2, C6, or N9 positions creates analogs with dual mechanisms. For example, replacing purine C6 carbonyl with sulfonamide bioisosteres yielded compounds with enhanced dihydrofolate reductase (DHFR) inhibition while retaining microtubule-disrupting activity [5] [6]. This approach exploits electronic similarities between sulfonamide (-SO₂NH₂) and carbonyl (-C=O) groups while introducing new hydrogen-bonding capabilities.

Fragment-Based Hybridization: Systematic assembly using purine and sulfonamide fragments identified optimal substitutions. Researchers synthesized 8-oxopurine-6-carboxamides with variable N9-aryl and C2-aryl sulfonamide groups, establishing that ortho-substituted N9-aryl rings (e.g., 1a: 2,6-diethylphenyl; 1d: 2,6-dimethylphenyl) maximized anti-proliferative activity against H1975 lung cancer cells (IC₅₀=0.19-0.29 μM) [5]. The sulfonamide moiety in these hybrids contributed to katain inhibition, inducing microtubule fragmentation and JNK-mediated apoptosis.

Structural Simplification: Replacing bulky heterocycles with compact sulfonamide-purine cores improved target engagement. When quinazoline in VEGFR2 inhibitors was replaced with 3-methoxy-1H-indazole linked to N9-(sulfonamidophenyl)purine, cytotoxicity against MCF7 breast cancer cells increased 50-fold (GI₅₀=0.06 μM for compound 8a) [9]. Molecular docking confirmed superior binding to VEGFR2 kinase domain through sulfonamide oxygen interactions with Lys868 and Glu885 residues.

Table 3: Hybridization Strategies and Outcomes

StrategyRepresentative HybridKey Structural FeaturesBiological Outcome
Bioisosteric replacementPurine-6-sulfonamideC6 sulfonamide replaces carbonylDual DHFR/katain inhibition
Fragment assemblyN⁹-(2,6-diethylphenyl)-8-oxopurine-6-carboxamideOrtho-diethyl N9-aryl; C6 carboxamideMicrotubule disruption (IC₅₀=0.19 μM)
Structural simplification9-(4-(N-pyrimidin-2-yl-sulfamoyl)phenyl)-3-methoxy-9H-purineIndazole-purine core; sulfonamide linkerVEGFR2 inhibition (GI₅₀=0.06 μM)

The structure-activity relationship (SAR) studies revealed critical determinants for hybrid efficacy:

  • N9-aryl ortho-substitution: Hydrophobic groups (methyl, ethyl) enhance hydrophobic pocket occupancy
  • Sulfonamide connectivity: Direct purine-sulfonamide linkage improves conformational rigidity
  • Purine oxidation state: 8-Oxo derivatives superior to unmodified purines in microtubule targeting
  • Sulfonamide nitrogen substitution: Aryl sulfonamides outperform alkyl analogs in enzyme inhibition [5] [6] [9]

Molecular modeling of purine-2-sulfonamides demonstrated binding to the colchicine site of β-tubulin through hydrogen bonding between the sulfonamide NH and Thr179 residue, while the purine core engaged in π-stacking with Phe164 [5]. Simultaneously, these hybrids inhibited bacterial dihydropteroate synthase via interactions mimicking p-aminobenzoic acid, demonstrating dual antibacterial/antimitotic potential [2] [6]. This rational integration exemplifies modern structure-guided approaches to hybrid drug development.

Properties

CAS Number

88511-79-9

Product Name

Purine-2-sulfonamide

IUPAC Name

7H-purine-2-sulfonamide

Molecular Formula

C5H5N5O2S

Molecular Weight

199.19 g/mol

InChI

InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10)

InChI Key

RNEYXABXOHUZGF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.